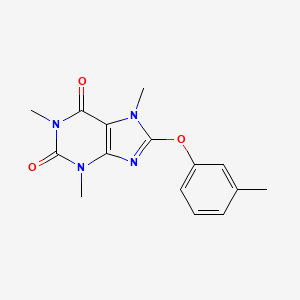
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione, commonly known as caffeine, is a naturally occurring stimulant found in coffee, tea, and chocolate. Caffeine is widely consumed around the world and is known for its ability to increase alertness and improve cognitive performance. In
作用机制
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, caffeine increases the activity of other neurotransmitters, including dopamine and norepinephrine, which promote alertness and improve cognitive performance.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and respiratory rate. Caffeine also stimulates the central nervous system, leading to increased alertness and improved cognitive performance. Additionally, caffeine has been shown to increase the production of certain hormones, such as cortisol and adrenaline, which can lead to increased energy and improved physical performance.
实验室实验的优点和局限性
Caffeine is a widely used compound in laboratory experiments due to its well-known effects on the human body. It is relatively easy to obtain and is cost-effective. However, caffeine also has limitations in laboratory experiments, including its potential to interact with other compounds and its narrow therapeutic window.
未来方向
There are several future directions for caffeine research, including its potential therapeutic effects, such as its ability to reduce the risk of certain diseases. Additionally, there is ongoing research into the optimal dosage and timing of caffeine consumption for maximum benefits. Finally, there is a growing interest in the use of caffeine as a performance-enhancing drug in sports and other activities.
Conclusion:
In conclusion, caffeine is a widely consumed stimulant that has been extensively studied for its effects on the human body. It has a wide range of biochemical and physiological effects and is commonly used in laboratory experiments. There are several future directions for caffeine research, including its potential therapeutic effects and its use as a performance-enhancing drug.
合成方法
Caffeine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biocatalytic methods. The most common method of synthesis is through the extraction of caffeine from coffee beans or tea leaves. The extracted caffeine is then purified and processed to obtain a pure form of caffeine.
科学研究应用
Caffeine has been extensively studied for its effects on the human body. It has been shown to improve cognitive performance, increase alertness, and enhance physical performance. Caffeine has also been studied for its potential therapeutic effects, including its ability to reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer.
属性
IUPAC Name |
1,3,7-trimethyl-8-(3-methylphenoxy)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLHQUSTGQLZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)
![2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)






![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)



